molecular formula C14H32OSi B14233319 (3-Methylbutoxy)tri(propan-2-yl)silane CAS No. 524961-70-4

(3-Methylbutoxy)tri(propan-2-yl)silane

Cat. No.: B14233319
CAS No.: 524961-70-4
M. Wt: 244.49 g/mol
InChI Key: NWMDGWWFPPMJGQ-UHFFFAOYSA-N
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Description

(3-Methylbutoxy)tri(propan-2-yl)silane is a chemical compound with the molecular formula C14H32O2Si It is a silane derivative characterized by the presence of a 3-methylbutoxy group and three propan-2-yl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutoxy)tri(propan-2-yl)silane typically involves the reaction of 3-methylbutanol with tri(propan-2-yl)silane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions: (3-Methylbutoxy)tri(propan-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(3-Methylbutoxy)tri(propan-2-yl)silane finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential role in modifying biological surfaces and interfaces.

    Medicine: Explored for its use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Methylbutoxy)tri(propan-2-yl)silane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, modifying their surface properties. The pathways involved include:

    Surface Modification: The compound can alter the hydrophobicity or hydrophilicity of surfaces.

    Chemical Bond Formation: It can form covalent bonds with other molecules, leading to the creation of new materials with enhanced properties.

Comparison with Similar Compounds

  • (3-Bromopropoxy)tri(propan-2-yl)silane
  • (3-Chloropropoxy)tri(propan-2-yl)silane
  • (3-Fluoropropoxy)tri(propan-2-yl)silane

Comparison: (3-Methylbutoxy)tri(propan-2-yl)silane is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The methyl group enhances the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively.

Properties

CAS No.

524961-70-4

Molecular Formula

C14H32OSi

Molecular Weight

244.49 g/mol

IUPAC Name

3-methylbutoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C14H32OSi/c1-11(2)9-10-15-16(12(3)4,13(5)6)14(7)8/h11-14H,9-10H2,1-8H3

InChI Key

NWMDGWWFPPMJGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCO[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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